(S)-3-(1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
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Overview
Description
(S)-3-(1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a complex organic compound featuring a benzimidazole core with tert-butoxycarbonyl (Boc) protecting groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves multiple steps:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.
Introduction of the tert-butoxycarbonyl groups: The benzimidazole intermediate is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to introduce the Boc protecting groups.
Formation of the propanoic acid side chain:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzimidazole core or the propanoic acid side chain.
Substitution: The Boc protecting groups can be selectively removed under acidic conditions to reveal the free amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove Boc protecting groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may yield partially or fully reduced benzimidazole compounds.
Scientific Research Applications
(S)-3-(1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential as a drug candidate can be explored due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-3-(1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core can bind to active sites or allosteric sites on proteins, modulating their activity. The Boc protecting groups can be removed to reveal reactive amine groups that can form covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(1H-benzo[d]imidazol-6-yl)-2-amino propanoic acid: Lacks the Boc protecting groups, making it more reactive.
(S)-3-(1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)-2-((tert-butoxycarbonyl)amino)butanoic acid: Similar structure but with a butanoic acid side chain instead of propanoic acid.
Uniqueness
The presence of Boc protecting groups in (S)-3-(1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid makes it unique as it allows for selective deprotection and functionalization
Properties
Molecular Formula |
C20H27N3O6 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-[(2-methylpropan-2-yl)oxycarbonyl]benzimidazol-5-yl]propanoic acid |
InChI |
InChI=1S/C20H27N3O6/c1-19(2,3)28-17(26)22-14(16(24)25)9-12-7-8-13-15(10-12)23(11-21-13)18(27)29-20(4,5)6/h7-8,10-11,14H,9H2,1-6H3,(H,22,26)(H,24,25)/t14-/m0/s1 |
InChI Key |
AFVIDRWHOICPAE-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC2=C(C=C1)N=CN2C(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)N=CN2C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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